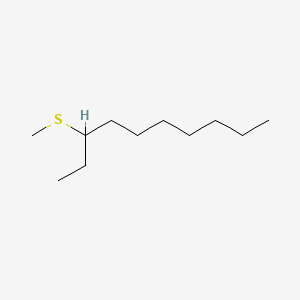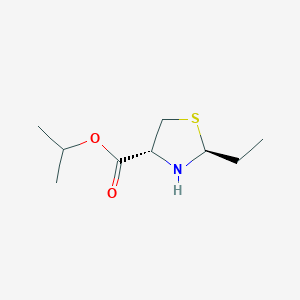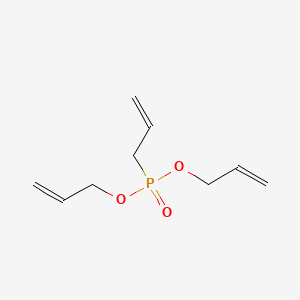
3-Methylsulfanyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyloctylmethyl sulfide is an organic compound with the molecular formula C11H24S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .
Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and thiolate ions are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Formation of new sulfide compounds with different alkyl groups
Aplicaciones Científicas De Investigación
1-Ethyloctylmethyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
1-Ethyloctylmethyl sulfide can be compared to other similar compounds, such as:
Ethyl methyl sulfide: Similar structure but with different alkyl groups.
Butyl methyl sulfide: Another sulfide with a different carbon chain length.
Phenyl methyl sulfide: Contains an aromatic ring, giving it different chemical properties
Uniqueness: 1-Ethyloctylmethyl sulfide is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
30571-73-4 |
|---|---|
Fórmula molecular |
C11H24S |
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
Clave InChI |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)




![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)

![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
